molecular formula C22H22N4O2S B2604446 2-(3-(Piperidin-1-yl)quinoxalin-2-yl)-2-(m-tolylsulfonyl)acetonitrile CAS No. 847161-10-8

2-(3-(Piperidin-1-yl)quinoxalin-2-yl)-2-(m-tolylsulfonyl)acetonitrile

Cat. No. B2604446
CAS RN: 847161-10-8
M. Wt: 406.5
InChI Key: RRRHLRCGXKZNJE-UHFFFAOYSA-N
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Description

2-(3-(Piperidin-1-yl)quinoxalin-2-yl)-2-(m-tolylsulfonyl)acetonitrile, also known as PQTA, is a chemical compound that has been widely studied in the field of medicinal chemistry. PQTA is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.

Scientific Research Applications

Chemical Synthesis and Reactivity

This compound is involved in chemical reactions that lead to the formation of complex heterocyclic structures, useful in medicinal chemistry and material science. For instance, arylidenesulfonylacetonitriles react with 1-methylisoquinoline and isoquinolin-1-yl-acetonitrile in the presence of piperidine, yielding benzo[a]quinolizines. These reactions are significant for synthesizing polyfunctional benzo[a]quinolizines, highlighting the role of piperidine in facilitating complex chemical transformations (Abdallah et al., 2002).

Biological Applications

Quinoxaline derivatives, including structures similar to the one , have been studied for their hypoxic-cytotoxic properties, indicating potential applications in cancer therapy. The design of new quinoxalinecarbonitrile 1,4-di-N-oxide derivatives with various basic lateral chains such as piperazines and anilines shows promise in the development of chemotherapeutic agents (Ortega et al., 2000).

Antimicrobial Activity

Compounds derived from 2-(3-(Piperidin-1-yl)quinoxalin-2-yl)-2-(m-tolylsulfonyl)acetonitrile have been evaluated for their antimicrobial efficacy. Series of new derivatives prepared through various synthetic routes have shown significant activity against both bacterial and fungal strains, demonstrating the compound's relevance in developing new antimicrobial agents (Ashok et al., 2014).

Pesticidal Activities

The versatility of quinoxaline derivatives extends to agricultural sciences, where such compounds exhibit herbicidal, fungicidal, and insecticidal activities. This is evident in the synthesis and biological assessment of novel quinoxaline derivatives, showcasing their potential as new pesticides (Liu et al., 2020).

Anti-corrosion Applications

In the field of materials science, derivatives of quinoxaline have been investigated for their anti-corrosion properties. Research into 8-hydroxyquinoline derivatives for protecting mild steel in acidic media highlights the application of quinoxaline structures in corrosion inhibition, providing insights into the design of more effective anti-corrosive agents (Douche et al., 2020).

properties

IUPAC Name

2-(3-methylphenyl)sulfonyl-2-(3-piperidin-1-ylquinoxalin-2-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S/c1-16-8-7-9-17(14-16)29(27,28)20(15-23)21-22(26-12-5-2-6-13-26)25-19-11-4-3-10-18(19)24-21/h3-4,7-11,14,20H,2,5-6,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRHLRCGXKZNJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)C(C#N)C2=NC3=CC=CC=C3N=C2N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(Piperidin-1-yl)quinoxalin-2-yl)-2-(m-tolylsulfonyl)acetonitrile

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